molecular formula C16H15F3N2 B11835637 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11835637
M. Wt: 292.30 g/mol
InChI Key: NYQOJWITANTKOG-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical research compound featuring a 1,2,3,4-tetrahydroquinoline core structure. This scaffold is of significant interest in medicinal chemistry and is found in compounds investigated for a range of biological activities. The tetrahydroquinoline structure is a privileged scaffold in drug discovery, with documented applications in developing inhibitors for enzymes like cholesteryl ester transfer protein (CETP) for cardiovascular disease research and carbonic anhydrase isoforms . Recent scientific investigations have identified this specific compound as a novel, potent, and selective inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor recognized as a promising therapeutic target, particularly for the treatment of castration-resistant prostate cancer (CRPC). In this context, this compound has demonstrated robust efficacy in pharmacological models. It effectively suppresses RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes. Mechanistically, its binding to the RORγ ligand-binding domain inhibits the receptor's constitutive activity, leading to downstream suppression of oncogenic pathways. In pre-clinical research models, it has shown reasonable anti-proliferative activity and can potently inhibit colony formation in AR-positive prostate cancer cell lines. Furthermore, it reduces the expression of the Androgen Receptor (AR), AR-regulated genes, and other oncogenes. Notably, in vivo studies using a 22Rv1 xenograft tumor model in mice have demonstrated that this compound can effectively suppress tumor growth . This makes it a valuable pharmacological tool for exploring RORγ biology and developing new therapeutic strategies for prostate cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15F3N2

Molecular Weight

292.30 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-8,13,15,21H,9,20H2

InChI Key

NYQOJWITANTKOG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a cornerstone for constructing tetrahydroquinoline scaffolds. For 2-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine, this method involves the acid-catalyzed cyclization of β-phenylethylamine derivatives with carbonyl compounds. For example, reacting N-(4-trifluoromethylphenethyl)aniline with formaldehyde in hydrochloric acid yields the tetrahydroquinoline core. However, this method often requires harsh acidic conditions (e.g., HCl reflux at 110°C for 12 hours), leading to moderate yields (50–65%) due to competing side reactions such as over-alkylation.

Rhodium-Catalyzed Cyclization

A more advanced approach employs transition-metal catalysis. Chloro(1,5-cyclooctadiene)rhodium(I) dimer catalyzes the cyclization of 2-aminophenylboronic acid with enones in toluene under basic conditions (3.8 M KOH), achieving 76% yield with excellent regioselectivity. This method leverages the rhodium catalyst’s ability to facilitate C–N bond formation while tolerating the electron-withdrawing trifluoromethyl group. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) stabilizes the amine moiety, critical for preserving the 4-amine functionality.

Reductive Amination Pathways

Ketone Intermediate Reduction

Reductive amination of 2-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-4-one represents a two-step synthesis. The ketone precursor is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the target amine with 85% efficiency. This method benefits from mild conditions (room temperature, 24 hours) and avoids acidic media that could degrade the trifluoromethyl group.

Stereoselective Reductions

For enantiomerically pure products, palladium-catalyzed hydrogenation of oxime intermediates is employed. (R)-2-Ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime, when reduced under H₂ (1 atm) with Pd/C, affords the (2R,4S)-configured amine in 92% enantiomeric excess (ee). This method circumvents the need for optical resolution, a significant advantage for industrial-scale production.

Asymmetric Catalytic Synthesis

Chiral Rhodium Complexes

Enantioselective synthesis using [(R,R,S,S)-Duanphos)Rh(nbd)][BF₄] enables the asymmetric hydroamination of pinacolboronates. This preformed catalyst achieves 95:5 cis:trans diastereomeric ratio (d.r.) and 98% ee for the (2R,4R)-isomer, critical for pharmacological applications. The reaction proceeds in toluene with 3.8 M KOH, followed by acid-mediated cyclization (TFA/Et₃SiH) to finalize the tetrahydroquinoline structure.

Titanium-Catalyzed Hydroaminoalkylation

A titanium complex (2,6-bis(phenylamino)pyridinato) catalyzes the hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, yielding linear intermediates that undergo intramolecular Buchwald–Hartwig amination. This two-step protocol achieves 70% overall yield and >90% regioselectivity, advantageous for introducing diverse substituents at the 2-position.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis optimizes cyclocondensation reactions using continuous flow systems. For example, a mixture of 4-trifluoromethylaniline and γ-ketoester in a microreactor (residence time: 10 minutes, 120°C) achieves 88% conversion, surpassing batch reactor yields (65%). This method reduces side product formation and enhances thermal control, critical for handling exothermic reactions.

Purification Techniques

Post-synthesis purification employs recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity, as confirmed by HPLC. For enantiopure batches, chiral stationary phase chromatography (CSP-HPLC) with hexane/isopropanol (90:10) resolves (2R,4S) and (2S,4R) isomers.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentsYield (%)Stereoselectivity (ee/d.r.)Scalability
Pictet-SpenglerHCl, HCHO50–65N/AModerate
Rhodium Cyclization[Rh(cod)Cl]₂, KOH7695:5 cis:transHigh
Reductive AminationNaBH₃CN, MeOH85N/AHigh
Palladium HydrogenationPd/C, H₂9292% eeIndustrial
Titanium CatalysisTi-pyridinato, KOH70>90% regioselectivityModerate

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibits significant biological activities. Some notable applications include:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The trifluoromethyl group may enhance its interaction with biological targets involved in cancer progression. For instance:

  • Case Study : A study showed that derivatives of tetrahydroquinoline exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its lipophilic nature allows it to penetrate bacterial membranes effectively.

  • Research Finding : In vitro assays revealed that the compound can inhibit the growth of resistant bacterial strains, suggesting potential as a new antibiotic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in animal models. It has shown promise in reducing inflammation by modulating immune responses.

  • Case Study : A study involving mouse models indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound exhibits favorable bioavailability profiles in animal models. For example:

  • A related compound demonstrated an oral bioavailability of approximately 48% in mice and 32% in rats, indicating potential for oral therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomer: 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

This positional isomer differs only in the placement of the -CF₃ group on the phenyl ring (ortho vs. para). Key differences include:

  • Steric Hindrance : The ortho-substituted isomer may experience increased steric clashes, reducing binding affinity in sterically sensitive targets.
  • Biological Activity : While direct data is unavailable, para-substituted analogs generally exhibit superior pharmacokinetic profiles due to reduced metabolic degradation .

Fluorinated Derivatives: 6-Fluoro-1,2,3,4-tetrahydroquinoline (CAS 59611-52-8)

  • Structure: Lacks the phenyl-CF₃ group but includes a fluorine atom at position 6 of the tetrahydroquinoline core.
  • Properties :
    • Lower molecular weight (MW ~177 g/mol) compared to the target compound (MW ~322 g/mol).
    • Reduced lipophilicity (predicted logP ~2.1 vs. ~3.5 for the target compound).
  • Applications : Fluorine’s electronegativity enhances hydrogen bonding, making this derivative more suitable for polar targets like GPCRs .

N-Phenyl-Substituted Analog: 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1026-05-7)

  • Structure : Features an N-phenyl group and a methyl substituent at position 2.
  • The methyl group at position 2 may restrict conformational flexibility, altering binding kinetics. Higher basicity due to the unprotected amine, which could reduce CNS penetration compared to the target compound .

Heterocyclic Analogs from Patent Literature

Several compounds in share the -CF₃ motif but incorporate distinct heterocycles (e.g., pyridine, imidazo[4,5-b]pyridine):

  • Example : 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
    • Structural Features : Dual -CF₃ groups and a sulfonyl moiety enhance both lipophilicity and solubility.
    • Applications : Such compounds are patented as agrochemicals or antiparasitics, highlighting the role of -CF₃ in improving bioactivity and environmental stability .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s -CF₃ group may complicate synthesis due to the need for selective fluorination or protection-deprotection strategies.
  • Biological Performance : Para-substituted -CF₃ analogs generally outperform ortho-substituted ones in target binding, as seen in kinase inhibitor studies .
  • Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) are available for direct comparisons. Most inferences derive from structural and substituent effects.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H15F3N2
  • CAS Number : 1956385-51-5
  • Molecular Weight : 292.30 g/mol
  • Structure : The compound features a tetrahydroquinoline core substituted with a trifluoromethylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways and exhibit activity against specific cancer cell lines.

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Inhibition of proliferation
PC-3 (Prostate)8.7Induction of apoptosis

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. It has shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various tetrahydroquinoline derivatives, including this compound. The results indicated that the compound significantly reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, researchers tested the compound against multi-drug resistant strains of bacteria. The results demonstrated that it inhibited bacterial growth effectively and showed a synergistic effect when combined with conventional antibiotics .

Q & A

Q. Table 1. Comparative Crystallographic Software Features

SoftwareUse CaseStrengthsLimitations
SHELXLHigh-resolution refinementRobust disorder modeling, anisotropic refinementSteep learning curve
ORTEP-IIIMolecular visualizationIntuitive GUI, publication-quality graphicsLimited refinement tools

Q. Table 2. Antimycobacterial Activity of Analogous Compounds

CompoundIC₅₀ (µM)LogPNotes
Derivative 3 ()1.23.8High solubility in PBS buffer
Derivative 6 ()0.94.1Enhanced membrane permeability

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